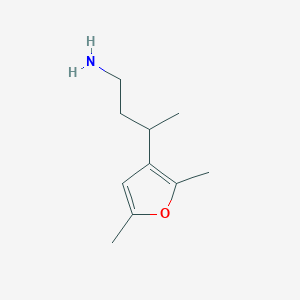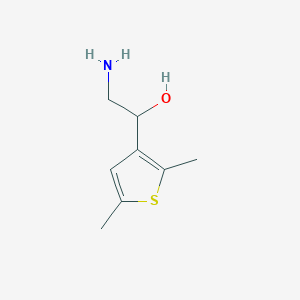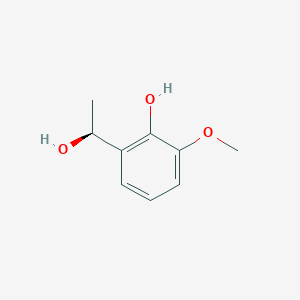
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H11ClN2O This compound features a chloropyridine moiety linked to a propan-1-amine group via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-chloropyridin-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 5-chloropyridin-2-ol is replaced by the amine group of 3-chloropropan-1-amine, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Common solvents used in the process include dimethylformamide (DMF) and tetrahydrofuran (THF), with catalysts such as potassium carbonate to facilitate the reaction .
化学反応の分析
Types of Reactions
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields N-oxides, while reduction with LiAlH4 produces primary amines .
科学的研究の応用
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including potential antifungal and antibacterial agents.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides due to its unique mode of action.
Chemical Biology: It serves as a probe in studying biological pathways and interactions at the molecular level.
作用機序
The mechanism of action of 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of agrochemicals, it may disrupt essential biological processes in pests, leading to their elimination .
類似化合物との比較
Similar Compounds
- 3-((5-Trifluoromethylpyridin-2-yl)oxy)propan-1-amine
- 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine
- 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine
Uniqueness
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interaction with biological targets. This chlorine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it a valuable scaffold in drug design and agrochemical development .
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
3-(5-chloropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2 |
InChIキー |
FHHJGIMSNKTPLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Cl)OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



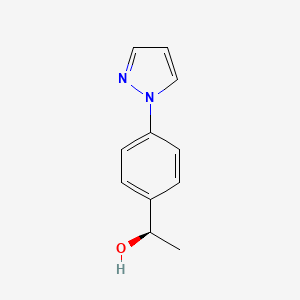
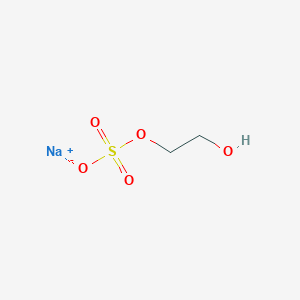
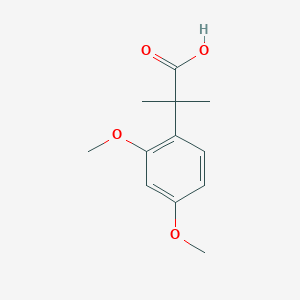

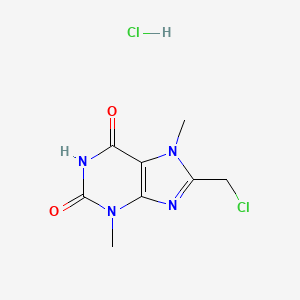
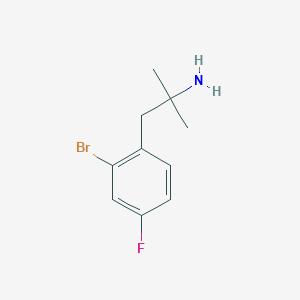

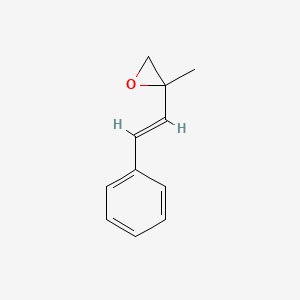
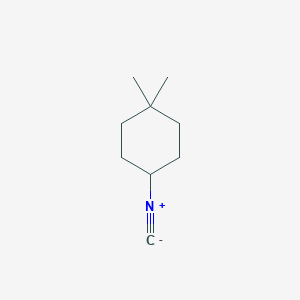
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
